molecular formula C21H26N2 B064817 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine CAS No. 178312-56-6

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine

Cat. No.: B064817
CAS No.: 178312-56-6
M. Wt: 306.4 g/mol
InChI Key: YPCUFKPCUHJUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bicyclic compound that contains a piperidine ring and an azetidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is not fully understood, but it is believed to act as a modulator of the dopaminergic system. This compound has been shown to increase the release of dopamine in the brain, which is associated with improved cognitive function and mood. This compound has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and mood enhancement. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine in lab experiments is its high yield of synthesis and availability. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, including the development of new synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in materials science and organic chemistry. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Scientific Research Applications

1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of enantiopure compounds.

Properties

178312-56-6

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(1-benzhydrylazetidin-3-yl)piperidine

InChI

InChI=1S/C21H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-16-20(17-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2

InChI Key

YPCUFKPCUHJUIH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

synonyms

1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]PIPERIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see Preparation 54) (1.5 g, 1 mol. equiv.), piperidine (0.6 g, 1.5 mol. equiv.) and potassium carbonate (1.31 g, 2 mol. equiv.) in acetonitrile (20 ml) was heated under reflux under nitrogen for four hours. Saturated aqueous sodium bicarbonate solution and brine were added and the mixture extracted with ethyl acetate (2×40 ml). The organic extracts were combined and dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (0.65 g). TLC Rf=0.5 (silica, methanol:dichloromethane, 1:9, by volume). LRMS m/z=307(m+1)+. Found: C, 81.50; H, 8.51; N, 9,02. C21H26N2.0.06 CH2Cl2 requires C, 81.14; H, 8.45; N, 8.99%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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